molecular formula C7H4Cl3NO2 B567634 Methyl 2,4,6-trichloronicotinate CAS No. 1218994-35-4

Methyl 2,4,6-trichloronicotinate

Cat. No.: B567634
CAS No.: 1218994-35-4
M. Wt: 240.464
InChI Key: RRAISDXHCRPYTQ-UHFFFAOYSA-N
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Description

Methyl 2,4,6-trichloronicotinate is a chemical compound belonging to the family of chloronicotinates. It is characterized by its white crystalline solid form and solubility in organic solvents. The compound has a molecular formula of C₇H₄Cl₃NO₂ and a molecular weight of 240.471 g/mol . It is primarily used for research purposes and is known for its stability under ambient storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,6-trichloronicotinate typically involves the chlorination of nicotinic acid derivatives. One common method includes the reaction of 2,4,6-trichloronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,6-trichloronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2,4,6-trichloronicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,4,6-trichloronicotinate involves its interaction with specific molecular targets. It is known to interact with nicotinic acetylcholine receptors, leading to various biological effects. The compound’s chlorinated structure allows it to form strong interactions with these receptors, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dichloronicotinate
  • Methyl 2,6-dichloronicotinate
  • Methyl 3,5-dichloronicotinate

Uniqueness

Methyl 2,4,6-trichloronicotinate is unique due to the presence of three chlorine atoms at specific positions on the nicotinate ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its dichlorinated counterparts .

Properties

IUPAC Name

methyl 2,4,6-trichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO2/c1-13-7(12)5-3(8)2-4(9)11-6(5)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAISDXHCRPYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745244
Record name Methyl 2,4,6-trichloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218994-35-4
Record name Methyl 2,4,6-trichloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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